N-Ethyl-2,4-dinitroaniline
Description
Overview of N-Ethyl-2,4-dinitroaniline within Aromatic Amine and Nitroaromatic Compound Research
This compound, with the molecular formula C₈H₉N₃O₄, is classified as a dinitroaniline, a class of compounds that are derivatives of aniline (B41778). It is structurally characterized by an aniline ring substituted with two nitro groups (NO₂) at the 2 and 4 positions and an ethyl group attached to the amino nitrogen. nih.gov This structure places it firmly within the categories of both aromatic amines and nitroaromatic compounds, which are significant areas of chemical synthesis and analysis.
The synthesis of this compound can be achieved through several methods. A common laboratory preparation involves the nitration of N-ethylaniline using a mixture of concentrated nitric and sulfuric acids. ontosight.ai Another method is the reaction of 2,4-dinitrochlorobenzene with an excess of ethylamine (B1201723) in a methanol (B129727) solution. scispace.com These synthetic routes are fundamental in organic chemistry for producing various nitroaromatic compounds.
In the context of materials science, this compound is studied as a derivative of propellant stabilizers like ethyl centralite. dtic.mil Research has been conducted to synthesize and characterize various degradation derivatives of these stabilizers, including this compound, to better understand and monitor the aging and stability of nitrocellulose-based propellants. dtic.milresearchgate.net Furthermore, its chemical properties make it a useful intermediate in the synthesis of other organic molecules, such as dyes and pigments.
Significance in Contemporary Chemical Research Paradigms
The significance of this compound in modern research extends across several scientific disciplines, primarily due to its distinct biological and chemical activities.
A major area of its application is in agriculture, where it functions as a pre-emergent herbicide. smolecule.com Its mechanism of action involves the disruption of microtubule formation in plant cells. It binds to tubulin proteins, inhibiting their polymerization into microtubules, which are essential for cell division and elongation. smolecule.com This targeted action on the cellular structure of weeds prevents their growth and development.
In the field of medicine, there is ongoing research exploring the potential of this compound and similar dinitroanilines as prodrugs for targeted cancer therapy. chemicalbook.com The concept involves using the compound in the synthesis of novel dinitroaniline prodrugs for nitroreductase-based therapies, particularly investigated for prostate cancer. researchgate.netchemicalbook.com
The compound also serves as a tool in analytical chemistry. It has been used as a reference standard for the development of analytical methods like high-performance liquid chromatography (HPLC). smolecule.com Additionally, it is utilized in electrochemical studies and for the quantification of ethylamine through derivatization. Its molecular structure, particularly the presence of electron-withdrawing nitro groups, gives it strong π-acceptor characteristics, making it useful for studying π-π interactions in materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉N₃O₄ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | ~92-115 °C (Varies with source) |
| CAS Number | 3846-50-2 |
| Sources: nih.govontosight.aiscispace.com |
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 212.06659 | 142.4 |
| [M+Na]⁺ | 234.04853 | 148.3 |
| [M-H]⁻ | 210.05203 | 146.2 |
| [M+K]⁺ | 250.02247 | 138.9 |
| Source: uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-2-9-7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOUTZBUOQBAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191780 | |
| Record name | N-Ethyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
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Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3846-50-2 | |
| Record name | 2,4-Dinitro-N-ethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3846-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Ethyl-2,4-dinitroaniline | |
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| Record name | 3846-50-2 | |
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| Record name | N-Ethyl-2,4-dinitroaniline | |
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| Record name | N-ethyl-2,4-dinitroaniline | |
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Synthetic Methodologies and Strategies for N Ethyl 2,4 Dinitroaniline
Established Synthetic Routes and Reaction Optimizations
The synthesis of N-Ethyl-2,4-dinitroaniline is primarily achieved through two well-established chemical transformations: the direct nitration of an ethylaniline precursor and the substitution reaction on a dinitrophenyl ring.
Nitration of N-Ethylaniline
A primary and common laboratory method for synthesizing this compound involves the direct nitration of N-ethylaniline. This electrophilic aromatic substitution reaction typically employs a potent nitrating agent, which is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
The reaction proceeds as follows:
Formation of the Nitronium Ion : H₂SO₄ + HNO₃ → HSO₄⁻ + H₂O + NO₂⁺
Electrophilic Attack : The N-ethylaniline ring, activated by the ethylamino group, attacks the nitronium ion. The ethylamino group is an ortho-, para-director.
Dinitration : The reaction conditions are controlled to introduce two nitro groups onto the benzene (B151609) ring, yielding the 2,4-dinitro product.
During the nitration process, the formation of N-nitroso compounds as by-products can occur, potentially lowering the yield of the desired dinitroaniline product. google.com The temperature and the concentration of the mixed acids are critical parameters that must be carefully controlled to optimize the yield and minimize side reactions. google.com
Nucleophilic Aromatic Substitution Approaches utilizing Halonitrobenzenes
An alternative and widely used synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. This method involves reacting a halonitrobenzene, typically 2,4-dinitrochlorobenzene, with ethylamine (B1201723). The strong electron-withdrawing nature of the two nitro groups at the ortho and para positions makes the carbon atom attached to the halogen highly electrophilic and susceptible to nucleophilic attack.
The general reaction is: C₆H₃(NO₂)₂Cl + 2 CH₃CH₂NH₂ → C₆H₃(NO₂)₂(NHCH₂CH₃) + CH₃CH₂NH₃⁺Cl⁻
This reaction is often carried out in a solvent like methanol (B129727) or ethanol. dtic.mil The use of an excess of ethylamine helps to drive the reaction to completion and neutralize the hydrochloric acid formed as a byproduct. This method is considered a fundamental technique in organic chemistry for producing various nitroaromatic compounds. Research into the synthesis of related compounds has shown that for certain substrates, dimethylformamide (DMF) can be a more effective solvent than ethanol, as the reaction may not proceed in less polar media. dtic.mil
Advanced Industrial-Scale Synthesis Research Considerations for High Yield and Purity
For the industrial-scale synthesis of this compound, the principles applied to the production of its parent compound, 2,4-dinitroaniline (B165453), are highly relevant. The primary goals are to achieve high yield and purity in a safe and economical manner. The nucleophilic aromatic substitution route using 4-chloro-1,3-dinitrobenzene (2,4-dinitrochlorobenzene) is often preferred for large-scale production due to its reliability and the availability of starting materials. google.com
Key considerations for industrial synthesis include:
Reaction Conditions : Optimizing temperature and pressure is crucial. For the analogous synthesis of 2,4-dinitroaniline from 2,4-dinitrochlorobenzene and aqueous ammonia, temperatures between 60°C and 90°C are employed to ensure a safe reaction while achieving high yields. google.com
Stoichiometry : Using a significant excess of the amine reagent (e.g., at least a three-fold stoichiometric amount) can maximize the conversion of the halonitrobenzene starting material. google.com
Purity and Work-up : The reaction mixture is typically cooled and filtered. The solid product is then washed, often with water, to remove unreacted starting materials and byproducts, yielding a product suitable for further use without extensive purification. google.com
Safety : The exothermic nature of the reaction must be carefully managed on a large scale to prevent runaway reactions. The introduction of the halonitrobenzene into the amine solution is a method used to control the reaction rate and temperature. google.com
| Parameter | Laboratory Synthesis (Nitration) | Laboratory Synthesis (SNAr) | Industrial-Scale Considerations (SNAr) |
| Starting Materials | N-Ethylaniline, HNO₃, H₂SO₄ | 2,4-Dinitrochlorobenzene, Ethylamine | 2,4-Dinitrochlorobenzene, Ethylamine |
| Key Reagent | Mixed Acid (HNO₃/H₂SO₄) | Ethylamine | Ethylamine (in excess) |
| Solvent | Sulfuric Acid | Methanol, Ethanol, or DMF | Typically aqueous or alcohol-based |
| Temperature | Controlled, often low | Room temperature to reflux | Optimized (e.g., 60-90°C) for safety & yield |
| Primary Goal | Synthesis for research | High conversion | High yield, high purity, safety, cost-efficiency |
| Potential Issues | N-nitroso by-products | Incomplete reaction in non-polar solvents | Exothermic reaction control, waste management |
Synthetic Approaches to this compound Derivatives
Further chemical modifications of this compound are undertaken to produce derivatives for specific research and analytical applications. These include reactions at the secondary amine nitrogen.
N-Alkylation and N-Nitrosation Methodologies
N-Alkylation: N-Alkylation of aniline (B41778) derivatives is a significant reaction in organic synthesis. jocpr.com While direct further alkylation on the already substituted nitrogen of this compound is not a common transformation, the principles of N-alkylation are central to the synthesis of related compounds. For instance, a novel one-pot synthesis method has been developed to produce N-alkyl arylamines from nitro aromatic compounds and alcohols, combining hydrogenation and N-alkylation over a single catalyst like Raney Ni. sciengine.com This approach avoids the isolation of the intermediate aromatic amine and can achieve high selectivity. sciengine.com
N-Nitrosation: The secondary amine group in this compound can be readily converted into an N-nitrosamine. N-Nitrosated N-ethylaniline derivatives are typically prepared by reacting the parent aniline with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in an acidic medium like glacial acetic acid. dtic.mil The reaction involves the formation of nitrous acid (HNO₂) in situ, which then reacts with the secondary amine.
For example, the synthesis of a related compound, N-nitroso-N-ethyl-4-nitroaniline, was achieved in 94% yield by treating N-ethyl-4-nitroaniline in glacial acetic acid with an aqueous solution of sodium nitrite. dtic.mil A similar procedure can be applied to this compound to yield N-Nitroso-N-ethyl-2,4-dinitroaniline. The formation of these N-nitroso derivatives is also a known side reaction during the nitration of N-ethylanilines. google.comdtic.mil
Derivatization for Analytical and Research Purposes
This compound serves as a useful compound in analytical chemistry and as an intermediate for further synthesis.
Analytical Standards : It is used as a reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). sielc.com Its distinct chemical structure and properties allow for reliable detection and quantification.
Synthesis of Prodrugs : The compound has been utilized in the synthesis of novel dinitroaniline prodrugs. These prodrugs are designed for applications such as nitroreductase-based prostate cancer therapy, where the dinitroaniline moiety is part of the active component. chemicalbook.com
Propellant Stability Studies : As a derivative of propellant stabilizers like ethyl centralite, this compound is synthesized and characterized to better understand the degradation pathways and stability of nitrocellulose-based propellants.
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of N Ethyl 2,4 Dinitroaniline
Reduction Reactions of Nitro Groups in N-Ethyl-2,4-dinitroaniline
The presence of two nitro groups on the aromatic ring of this compound makes it a substrate for various reduction reactions. The transformation of these nitro groups into amino groups is a key process, yielding derivatives with different chemical and physical properties. The selectivity and outcome of these reductions are influenced by the choice of reducing agent and reaction conditions.
Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatic compounds. For substrates like this compound, this process typically involves the use of a metal catalyst, such as nickel, palladium, or platinum, under a hydrogen atmosphere. The reaction conditions, including solvent, temperature, and pressure, can be optimized to control the extent of reduction. Protic solvents, which can form hydrogen bonds with the reactant and intermediates, may facilitate the reaction by promoting the desorption of products from the catalyst surface and polarizing the N=O bonds of the nitro groups researchgate.net.
Hydrazine-mediated reductions, often in the presence of a catalyst like Raney nickel or palladium on carbon, offer an alternative to high-pressure hydrogenation. This method can provide a high degree of selectivity in the reduction of polynitro compounds. The choice of catalyst and reaction conditions is crucial for achieving the desired product.
A significant aspect of the reduction of this compound is the regioselectivity—that is, which of the two nitro groups is preferentially reduced. Research has shown that in the reduction of dinitroanilines, preference is given to the reduction of the nitro group positioned ortho to the amino group stackexchange.com. This selectivity holds true even for N-alkylated anilines like this compound, despite the increased steric bulk of the N-ethyl group stackexchange.com.
The primary product of the selective reduction of the ortho-nitro group is N-ethyl-2-amino-4-nitroaniline. If the reduction is carried out under more forcing conditions or with a less selective reducing system, both nitro groups can be reduced to form the corresponding diaminoaniline, N¹-ethylbenzene-1,2,4-triamine.
| Reaction Type | Major Product | Fully Reduced Product |
|---|---|---|
| Selective Reduction | N-Ethyl-2-amino-4-nitroaniline | N/A |
| Complete Reduction | N/A | N¹-ethylbenzene-1,2,4-triamine |
Substitution Reactions Involving this compound
The reactivity of the aromatic ring in this compound is heavily influenced by its substituents: the activating N-ethylamino group and the two strongly deactivating nitro groups. This combination dictates its behavior in both nucleophilic and electrophilic substitution reactions.
The two electron-withdrawing nitro groups strongly activate the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). This is evident in one of the common synthesis methods for this compound, which involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ethylamine (B1201723) . In this SNAr reaction, the ethylamine acts as a nucleophile, displacing the chloride leaving group.
Once formed, this compound is itself a substrate for further nucleophilic attack, although this is less common. Strong nucleophiles could potentially displace one of the nitro groups, particularly the one at the 4-position, which receives activating effects from both the other nitro group and the amino group. The reaction of 2,4-dinitrobenzene derivatives with nucleophiles like hydrazine has been studied, indicating that the aromatic ring is susceptible to such substitutions researchgate.net. Substitution of the ethyl group itself is not a typical reaction pathway under standard nucleophilic substitution conditions.
The potential for electrophilic aromatic substitution on the this compound ring is significantly diminished. The two nitro groups are powerful deactivating groups, withdrawing electron density from the ring and making it less susceptible to attack by electrophiles. While the N-ethylamino group is an ortho-, para-director and an activating group, its influence is largely overcome by the deactivating effect of the nitro groups. Direct nitration of anilines is generally avoided due to the high reactivity of the amino group, which can be protonated or oxidized wikipedia.org. While N-alkylation provides some protection, further electrophilic substitution on the highly deactivated ring of this compound would require harsh reaction conditions and is not a common transformation.
Nitrosation and N-Dealkylation Mechanisms
The N-ethylamino group is a key reactive site in this compound, particularly for nitrosation and dealkylation reactions.
Nitrosation can occur at the secondary amine functionality. In the presence of nitrosating agents, such as nitrous acid (formed from a nitrite (B80452) salt and a strong acid), N-nitroso compounds can be generated. This reaction is a known side reaction during the nitration of aromatic amines, where N-nitrosanilines can form, potentially lowering the yield of the desired dinitroaniline product google.com. The mechanism involves the electrophilic attack of a nitrosating species (e.g., the nitrosonium ion, NO⁺) on the nitrogen atom of the N-ethylamino group.
Regioselectivity and Influence of Acidity in Nitrosative Dealkylation
The nitrosative dealkylation of N-alkyl aromatic amines, including systems analogous to this compound, is significantly influenced by the acidity of the reaction medium. stackexchange.comcoresta.orgwikipedia.org Studies on related compounds, such as 4-substituted-N-ethyl-N-methylanilines, reveal a distinct shift in regioselectivity depending on the pH. At high acidity, deethylation (the removal of the ethyl group) is the predominant reaction pathway. stackexchange.comcoresta.orgwikipedia.org Conversely, at a pH of 2 and above, demethylation (the removal of the methyl group) becomes the favored reaction. stackexchange.comcoresta.orgwikipedia.org This demonstrates that the acidity is a critical determinant in directing which alkyl group is cleaved during the nitrosation process. In some instances, the regioselectivity of the reaction has been observed to change as the reaction progresses. stackexchange.comcoresta.orgwikipedia.org
| Reaction Condition | Predominant Reaction |
|---|---|
| High Acidity | Deethylation |
| pH ≥ 2 | Demethylation |
Radical Cation Intermediates and Proposed Reaction Pathways
Mechanistic investigations into the nitrosative dealkylation of tertiary amines have led to the proposal of a new mechanism that explains the observed regioselective deethylation at high acidity. stackexchange.comcoresta.orgwikipedia.org This mechanism involves the initial oxidation of the amine substrate by the nitrosonium ion (NO+) to form an amine radical cation. stackexchange.comcoresta.orgwikipedia.org This step is a key feature of the reaction pathway and is supported by various experimental observations, including Chemically Induced Dynamic Nuclear Polarization (CIDNP), kinetic studies, and kinetic deuterium isotope effects. stackexchange.comcoresta.orgwikipedia.org
Following its formation, the amine radical cation undergoes a subsequent reaction where a hydrogen atom is abstracted from the carbon adjacent to the amine nitrogen by nitrogen dioxide (NO2). stackexchange.comcoresta.orgwikipedia.org This hydrogen abstraction step results in the formation of an iminium ion, which then reacts further to yield the final products: the corresponding aldehyde and a secondary nitrosamine. stackexchange.comcoresta.orgwikipedia.org
This primary pathway competes with at least three other mechanistic routes, the prevalence of which is dependent on the reaction acidity. stackexchange.comwikipedia.org Two of these competing pathways also lead to nitrosamine formation via an iminium ion intermediate, while another can result in the formation of C-nitro compounds. stackexchange.comwikipedia.org The alternative routes to the nitrosamine involve either the elimination of NOH from a nitrosammonium ion or the deprotonation of the radical cation to form an α-amino radical, which is then rapidly oxidized to the iminium ion. stackexchange.comcoresta.orgwikipedia.org
| Step | Description | Key Species |
|---|---|---|
| 1 | Oxidation of the tertiary amine by NO+. | Amine Radical Cation, NO+ |
| 2 | Hydrogen atom abstraction from the α-carbon by NO2. | Iminium Ion, NO2 |
| 3 | Further reaction of the iminium ion. | Aldehyde, Secondary Nitrosamine |
Hydrolytic and Redox Transformations of this compound Systems
Dinitroaniline compounds are generally characterized by low water solubility. coresta.org As a class, aromatic amines tend to be resistant to aqueous environmental hydrolysis, and therefore, significant hydrolysis of this compound is not expected under normal environmental conditions. nih.gov
The redox chemistry of this compound is notable, particularly concerning the reduction of its nitro groups. In the selective reduction of polynitro compounds using reagents like aqueous ammonium (B1175870) sulfide (a process known as the Zinin reduction), a clear preference is observed for the reduction of the nitro group positioned ortho to the amino group. stackexchange.com This regioselectivity holds true for N-alkyl anilines, including this compound, where the ortho nitro group is preferentially reduced despite the presence of the bulkier N-alkyl substituent. stackexchange.com The mechanism is thought to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine, with the rate-determining step being the initial attack of the sulfur nucleophile on the nitro group. stackexchange.com
Exploration of Intramolecular Interactions and Electronic Effects on Reactivity
Steric Hindrance and Resonance Effects of the Ethyl Group on Conjugation
The reactivity and electronic properties of this compound are influenced by the interplay of steric and electronic effects associated with the N-ethyl group. The ethyl group, being larger than a methyl group, can introduce greater steric hindrance. alfa-chemistry.com In substituted anilines, bulky ortho substituents can force the N-alkylamino group out of the plane of the benzene ring. This phenomenon, known as steric inhibition of resonance, disrupts the delocalization of the nitrogen atom's lone pair of electrons into the aromatic π-system. researchgate.net While this compound lacks ortho substituents on the ring itself, the steric bulk of the ethyl group can still influence the conformation of the amino group relative to the ring, potentially affecting the degree of conjugation compared to its N-methyl or unsubstituted counterparts.
π-π Interactions and Intramolecular Charge Transfer Phenomena
This compound is a classic example of a "push-pull" system, where the electron-donating N-ethylamino group ("push") is conjugated with two strongly electron-withdrawing nitro groups ("pull"). This arrangement facilitates significant intramolecular charge transfer (ICT) from the nitrogen atom to the nitro-substituted aromatic ring. nih.gov Molecules with this characteristic often exhibit interesting electronic and optical properties. The strong electron-withdrawing nature of the nitro groups is a key factor in promoting this ICT character. nih.gov
In the solid state or in concentrated solutions, molecules of this compound can engage in intermolecular π-π interactions or stacking. Such interactions can influence the material's bulk properties and have been shown in other conjugated systems to benefit charge and energy transfer processes.
Advanced Spectroscopic and Analytical Characterization of N Ethyl 2,4 Dinitroaniline and Its Derivatives
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of N-Ethyl-2,4-dinitroaniline is dominated by the characteristic and intense absorption bands of the nitro (NO₂) groups. Aromatic nitro compounds consistently show two strong stretching vibrations. spectroscopyonline.com The asymmetrical N-O stretch appears at a higher frequency, typically in the range of 1550-1475 cm⁻¹, while the symmetrical N-O stretch is found at a lower frequency, generally between 1360-1290 cm⁻¹. spectroscopyonline.com These two intense peaks are a definitive indicator of the presence of nitro groups. spectroscopyonline.com
Other important stretches include the N-H stretch for the secondary amine, which is expected as a single sharp band around 3350-3450 cm⁻¹. The C-H stretches from the aromatic ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretching | 3350 - 3450 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2970 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1620 | Medium |
| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1540 | Strong |
| NO₂ (Nitro) | Symmetric Stretch | 1330 - 1360 | Strong |
Comparing the IR spectrum of this compound with its primary amine analog, 2,4-dinitroaniline (B165453), highlights key differences. The most notable change is in the N-H stretching region. While 2,4-dinitroaniline shows two absorption bands (asymmetric and symmetric stretches) characteristic of a primary amine (-NH₂), this compound displays only a single N-H stretching band, which is indicative of its secondary amine (-NHR) structure.
Furthermore, studies on related N-alkyl-nitroanilines have shown that the steric environment around the amino group can influence the N-H stretching frequency. scispace.com Increased steric crowding can affect hydrogen bonding, leading to shifts in the position of the N-H band. The presence of the ethyl group in this compound also introduces distinct aliphatic C-H stretching and bending vibrations that are absent in the spectrum of 2,4-dinitroaniline.
X-ray Crystallography for Molecular Structure and Conformation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While computational methods like Density Functional Theory (DFT) can predict optimal bond lengths and angles through geometry optimization , experimental validation via X-ray diffraction provides unparalleled accuracy.
A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound. Therefore, precise, experimentally determined bond lengths and angles for this specific molecule cannot be presented.
However, the structural parameters can be reasonably inferred by examining closely related compounds for which crystallographic data exists, such as 2,4-dinitroaniline (CSD entry 633313) nih.gov. In such dinitroaromatic systems, the geometry is heavily influenced by the electron-withdrawing nature of the two nitro groups and their steric interactions with the amino group and the aromatic ring.
Expected Structural Features:
Planarity: The benzene (B151609) ring is expected to be planar. The nitro groups and the nitrogen of the ethylamino group are also expected to lie close to the plane of the benzene ring to maximize resonance stabilization.
Bond Lengths: Carbon-carbon bond lengths within the aromatic ring would be intermediate between single and double bonds, characteristic of an aromatic system. The C-N bonds of the nitro groups are expected to be shorter than a typical C-N single bond due to resonance.
Bond Angles: The bond angles within the benzene ring are expected to be close to 120°. Steric hindrance between the ortho-nitro group and the N-ethyl group may cause slight distortions in the bond angles around that region of the molecule.
In the absence of a specific crystal structure for this compound, the solid-state packing and intermolecular forces can be discussed based on the principles governing nitroaromatic compounds. The packing in such crystals is dictated by a combination of forces including hydrogen bonds, van der Waals forces, and π-π stacking interactions.
For dinitroaniline derivatives, intermolecular hydrogen bonds are significant. The hydrogen atom on the amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups are strong hydrogen bond acceptors. It is highly probable that the crystal lattice of this compound would feature N-H···O hydrogen bonds, linking molecules into chains or more complex networks.
Mass Spectrometry (MS) in Molecular Characterization and Identification of Transformation Products
Mass spectrometry is a vital tool for determining the molecular weight and elucidating the structure of this compound. Electron Ionization (EI) is a common technique used for this purpose, where high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation.
The molecular weight of this compound is 211.17 g/mol . alfa-chemistry.com In an EI-MS experiment, the molecular ion peak (M+) would be observed at m/z 211. The fragmentation pattern provides a fingerprint for the molecule's structure. Based on experimental GC-MS data, the following key fragments are observed for this compound nih.gov:
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity/Loss |
| 211 | 34.10 | [M]+ (Molecular Ion) |
| 196 | 67.10 | [M - CH3]+ |
| 118 | 25.70 | Further fragmentation |
| 104 | 26.50 | Further fragmentation |
| 78 | 99.99 | Further fragmentation (Base Peak) |
Interactive Data Table: Key Mass Fragments of this compound.
The fragmentation process for N-Alkyl-o-nitroanilines can be complex, often involving characteristic ortho-effects where the substituent at the ortho position interacts with the side chain. semanticscholar.org The fragmentation of this compound likely proceeds through initial cleavage of the ethyl group. The loss of a methyl radical (CH3•, 15 Da) to form the abundant ion at m/z 196 is a prominent pathway. nih.gov Further fragmentation leads to the other observed ions, with the base peak at m/z 78 suggesting the formation of a stable fragment, possibly a benzyne radical cation or a related species after multiple neutral losses. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds. separationmethods.commtc-usa.comresearchgate.netcdc.gov Reversed-phase (RP) HPLC is the most common mode employed for this compound. sielc.com
Methodologies typically involve a C18 or other suitable nonpolar stationary phase. sielc.com The separation is achieved by eluting the compound with a polar mobile phase, with retention time being dependent on the compound's hydrophobicity.
Typical HPLC Parameters:
Columns:
Reversed-phase C18 sielc.com
Newcrom R1 (a special reverse-phase column with low silanol activity) sielc.com
Mobile Phase: A mixture of an organic solvent and an aqueous, often acidic, component.
Acetonitrile (MeCN), water, and phosphoric acid sielc.com
Methanol (B129727) and water researchgate.net
Detection: UV detection is highly effective for nitroaromatic compounds due to their strong absorbance. A common wavelength used for detection is 254 nm. mtc-usa.com
These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. For applications requiring compatibility with mass spectrometry (LC-MS), volatile acids like formic acid are substituted for non-volatile acids like phosphoric acid in the mobile phase. sielc.com
Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound and related compounds. nih.gov It offers excellent separation efficiency and definitive identification based on both retention time and mass spectrum.
While a specific, standardized method for this compound is not detailed in the provided sources, general methods for dinitroaniline herbicides and other aniline (B41778) derivatives provide a framework for its analysis. epa.govchemicalpapers.comresearchgate.net
General GC-MS Parameters:
Column: A nonpolar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used. manchester.ac.uk
Injection: A splitless inlet is commonly used for trace analysis to maximize the amount of analyte reaching the column. manchester.ac.uk
Carrier Gas: Helium is the most common carrier gas.
Oven Temperature Program: A temperature gradient is employed to ensure good separation of compounds with different volatilities. A typical program might start at a lower temperature, hold for a short period, and then ramp up to a higher final temperature.
Detector: A mass spectrometer operating in electron ionization (EI) mode is used for detection and identification, providing the fragmentation patterns discussed in section 4.4. nih.govepa.gov
The combination of GC's separation power and MS's identification capabilities makes GC-MS a highly reliable method for purity assessment and the identification of trace-level transformation products of this compound.
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Product Analysis
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for separating components of a mixture, assessing sample purity, and monitoring the progress of chemical reactions. scribd.comlibretexts.orgmerckmillipore.comchemistryhall.com Its application in the context of this compound synthesis and analysis is crucial for qualitative assessment in real-time. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent). chemistryhall.com Compounds with higher polarity interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value).
In reaction monitoring, TLC allows for the visual tracking of the consumption of reactants and the formation of products. libretexts.orgyoutube.com To monitor a reaction producing this compound, a TLC plate is typically spotted with three lanes: the starting material (e.g., a precursor like 1-chloro-2,4-dinitrobenzene), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. As the reaction proceeds, aliquots are taken from the reaction mixture at various time intervals and spotted on the plate. libretexts.org The disappearance of the spot corresponding to the starting material and the appearance and intensification of a new spot corresponding to the product indicate the reaction's progression towards completion. libretexts.orgyoutube.com The co-spot helps to definitively identify the reactant and product spots, even if their Rf values are very similar. libretexts.org
The choice of the mobile phase, a mixture of solvents, is critical for achieving good separation. For nitroaniline compounds, common solvent systems include mixtures of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. chemistryhall.com The polarity of the solvent system is adjusted to achieve Rf values for the compounds of interest ideally between 0.2 and 0.8 for clear separation. chemistryhall.com Due to the presence of the nitro groups and the secondary amine, this compound is a polar molecule, and its Rf value will be highly dependent on the eluent composition.
Visualization of the separated spots on the TLC plate is straightforward for this compound as it is a colored, yellow compound. For colorless related compounds, visualization can be achieved under UV light or by using chemical staining agents like potassium permanganate or phosphomolybdic acid. chemistryhall.comillinois.edu
Table 1: Hypothetical TLC Monitoring of this compound Synthesis
| Compound | Functional Groups | Expected Polarity | Hypothetical Rf Value* |
| 1-Chloro-2,4-dinitrobenzene (B32670) (Starting Material) | Chloro, Nitro | Moderately Polar | 0.65 |
| This compound (Product) | Secondary Amine, Nitro | More Polar | 0.40 |
Note: Rf values are dependent on the specific stationary phase and mobile phase used. The values presented are illustrative for a typical normal-phase silica plate with a hexane/ethyl acetate eluent system.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Qualitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used for both the qualitative identification and quantitative determination of substances. The method is based on the absorption of ultraviolet or visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy state. For compounds like this compound, the presence of chromophores—specifically the nitro groups (-NO2) and the aromatic benzene ring—results in strong absorption in the UV-Vis region. The wavelength of maximum absorbance (λmax) is a characteristic feature that can be used for qualitative analysis, while the amount of light absorbed is directly proportional to the concentration of the compound in solution, as described by the Beer-Lambert law.
Spectrophotometric Methods for Dinitroaniline Herbicide Determination
Spectrophotometry is a well-established method for the quantitative analysis of dinitroaniline herbicides, a class to which this compound is structurally related. nih.govnih.govfrontiersin.org Direct UV spectrophotometry can be used to identify and quantify these herbicides. For instance, zero-order and derivative UV spectrophotometry have been successfully applied for the identification and determination of dinitroaniline herbicides such as trifluralin, benfluralin, and isopropalin. The concentration of 2,4-dinitroaniline, a related compound, has been determined by measuring its absorption band at 346 nm. researchgate.net
These methods are valued for their simplicity, speed, and cost-effectiveness compared to more complex chromatographic techniques. cabidigitallibrary.orgimpactfactor.org The analytical performance of these methods is characterized by key parameters such as the linear range over which the Beer-Lambert law is obeyed, the molar absorptivity (a measure of how strongly the chemical species absorbs light), and the limits of detection (LOD) and quantification (LOQ).
Table 2: Analytical Parameters for Spectrophotometric Analysis of Dinitroaniline Herbicides
| Herbicide | Method | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| Trifluralin | Derivative Spectrophotometry | Not Specified | 50 - 100 concentration units | 1 - 7 |
| Isopropalin | Derivative Spectrophotometry | Not Specified | 50 - 100 concentration units | 1 - 7 |
| Pendimethalin | Azo Dye Formation | 460 | 0.5 - 40 | 0.21 |
| Trifluralin | Azo Dye Formation | 550 | Not Specified | Not Specified |
Colorimetric Applications and Azo Dye Formation
Colorimetric analysis is a subset of spectrophotometry where a chemical reaction is used to convert a colorless or weakly colored analyte into a intensely colored product, which can then be quantified by measuring its absorbance of visible light. For dinitroanilines, a common and effective colorimetric method involves their conversion into vibrant azo dyes. cabidigitallibrary.orgnairaproject.com
The process typically involves two main chemical steps:
Diazotization : The aromatic amine group of the dinitroaniline is converted into a diazonium salt. cabidigitallibrary.orgwpmucdn.com This is achieved by reacting the compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) under cold conditions (0-5 °C). cabidigitallibrary.orgwpmucdn.comnih.gov
Azo Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling agent. nairaproject.comnih.gov Common coupling agents include phenols (like β-naphthol) or aromatic amines (like aniline). cabidigitallibrary.orgresearchgate.netwpmucdn.com This electrophilic aromatic substitution reaction forms a highly conjugated azo compound (-N=N-), which is intensely colored. nairaproject.comwikipedia.org
The color of the resulting azo dye is typically red, orange, or yellow. cabidigitallibrary.orgwikipedia.org The intensity of this color, measured as absorbance at the specific λmax of the dye, is directly proportional to the initial concentration of the dinitroaniline. This method enhances both the sensitivity and selectivity of the analysis, as the measurement is moved to the visible region of the spectrum, away from potential interferences in the UV region. cabidigitallibrary.org The reaction conditions, such as pH, temperature, and reagent concentrations, must be carefully optimized to ensure complete and reproducible dye formation. cabidigitallibrary.orgresearchgate.net
Table 3: Reagents and Conditions for Azo Dye Formation from Dinitroanilines
| Step | Reagent(s) | Key Conditions | Purpose | Resulting Species |
| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0-5 °C, Acidic medium | Converts the amine group to a diazonium salt | Diazonium Salt |
| Azo Coupling | Aniline or β-Naphthol | Controlled pH | Forms a colored azo compound | Azo Dye |
Sources: cabidigitallibrary.orgresearchgate.netwpmucdn.comnih.gov
Computational Chemistry and Theoretical Investigations of N Ethyl 2,4 Dinitroaniline
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting a wide range of molecular properties.
Geometry Optimization and Conformational Analysis
A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure, known as geometry optimization. This process would involve calculating the optimal bond lengths, bond angles, and dihedral angles for N-Ethyl-2,4-dinitroaniline. Conformational analysis, an extension of geometry optimization, would explore the different spatial arrangements of the ethyl group and the nitro groups relative to the aniline (B41778) ring to identify the most energetically favorable conformer. Such studies are crucial as the conformation can significantly influence the molecule's physical and chemical properties. For similar nitroaniline derivatives, DFT calculations have been effectively used to determine these parameters.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties
Prediction and Validation of Spectroscopic Data
DFT calculations can be employed to predict various spectroscopic data, such as infrared (IR) and Raman vibrational frequencies, as well as UV-Visible electronic absorption spectra. By calculating these properties and comparing them with experimentally obtained spectra, the accuracy of the computational model can be validated. This correlative approach is instrumental in assigning spectral features to specific molecular motions or electronic transitions. For related compounds, DFT has proven to be a reliable tool for spectroscopic analysis.
Quantification of Steric Effects and Resonance Contributions
The structure and reactivity of this compound are influenced by a balance of steric and electronic effects. The ethyl group and the ortho-nitro group can cause steric hindrance, potentially forcing the nitro group out of the plane of the benzene (B151609) ring. This, in turn, can affect the extent of resonance between the nitro group and the aromatic system. DFT calculations can quantify these effects by analyzing the molecular geometry and electron distribution.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how this compound interacts with light and behaves in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT can predict vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of absorption bands. This information is vital for interpreting UV-Visible spectra and understanding the photochemistry of the molecule. While TD-DFT is a standard method for such investigations, specific calculations for this compound are not documented in the available literature.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance onto the molecular surface, it is possible to identify the types and relative importance of different non-covalent interactions, such as hydrogen bonds and van der Waals forces. For this compound, this analysis would reveal how individual molecules pack together in the solid state, which is crucial for understanding its macroscopic properties. Studies on other crystalline organic compounds have successfully used Hirshfeld surface analysis to detail the contributions of various intermolecular contacts.
Computational Approaches to Nonlinear Optical (NLO) Properties
The investigation of organic molecules for nonlinear optical (NLO) applications is a significant area of materials science, driven by the demand for advanced photonic and optoelectronic technologies. Molecules like this compound are of particular interest due to their "push-pull" electronic structure. This configuration consists of an electron-donating group (the ethylamino group) and electron-accepting groups (the two nitro groups) connected by a π-conjugated system (the benzene ring). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key determinant of a molecule's NLO response.
Computational chemistry provides essential tools for predicting and understanding the NLO properties of such molecules, guiding the design of new materials with enhanced characteristics. Theoretical studies on anilines and their derivatives have established a framework for evaluating their potential. Methodologies such as Density Functional Theory (DFT) and second-order Møller–Plesset perturbation theory (MP2) are commonly employed to calculate key NLO-related parameters. bohrium.com These parameters include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response.
Studies on model systems, such as p-nitroaniline (PNA), reveal fundamental structure-property relationships that are applicable to this compound. researchgate.net The magnitude of the hyperpolarizability (β) is highly sensitive to the electronic nature of the donor and acceptor groups. For instance, strengthening the donor group (e.g., by replacing an amino group with a dimethylamino group) or the acceptor group can significantly enhance the NLO response. bohrium.com The position and nature of substituents on the aromatic ring play a crucial role in tuning these properties. acs.org
Quantum chemical investigations explore these relationships systematically. Calculations are often performed using programs like GAUSSIAN, employing various functionals (e.g., B3LYP, BP86) and basis sets (e.g., 6-31++G**, Def2-TZVPP) to achieve a balance between accuracy and computational cost. bohrium.comacs.org The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also analyzed. A smaller HOMO-LUMO energy gap typically indicates easier intramolecular charge transfer, which is associated with a larger β value and thus enhanced NLO properties. psu.edu
Furthermore, the influence of the surrounding environment is often modeled using approaches like the Polarizable Continuum Model (PCM). bohrium.com These calculations generally show that the NLO properties of push-pull molecules are enhanced as the dielectric constant of the solvent increases, although the trends can be complex. bohrium.compsu.edu
| Factor | Effect on NLO Properties (Hyperpolarizability, β) | Computational Insight |
|---|---|---|
| Donor Group Strength | Stronger donors (e.g., -N(CH₃)₂) lead to higher β values compared to weaker donors (e.g., -NH₂). bohrium.com | Increases electron density available for intramolecular charge transfer (ICT). |
| Acceptor Group Strength | Stronger acceptors generally enhance the β value. The nitro group (-NO₂) is a very effective acceptor. bohrium.com | Creates a stronger "pull" on electrons, increasing the overall dipole change and NLO response. |
| Conjugation Length | Extending the π-conjugated system between donor and acceptor typically increases β. psu.edu | Facilitates more efficient charge transfer over a longer distance. |
| Solvent Polarity | Calculated β values generally increase with the dielectric constant of the solvent. bohrium.compsu.edu | A polar solvent can stabilize the charge-separated excited state, facilitating ICT. |
| HOMO-LUMO Gap | A smaller energy gap is associated with larger β values. psu.edu | Indicates a lower energy requirement for the electronic transition involved in the NLO response. |
Molecular Docking Studies
Molecular docking is a computational technique used extensively in drug discovery and molecular biology to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding the potential biological activity of compounds. While direct molecular docking studies on this compound are not extensively published, research on its close derivatives provides significant insight into how this chemical scaffold can interact with biological targets. Derivatives of 2,4-dinitroaniline (B165453) have been investigated as potential antimicrobial and anti-inflammatory agents. researchgate.net
The process involves creating a 3D model of the ligand (e.g., a dinitroaniline derivative) and the target receptor. Using software like AutoDock, the ligand is placed in the binding site of the receptor, and its conformational flexibility is explored. A scoring function is then used to estimate the binding affinity, often reported as a binding energy (in kcal/mol), with more negative values indicating a stronger, more favorable interaction.
For example, in the development of novel antimicrobial agents, derivatives of 2,4-dinitroaniline have been docked against key bacterial enzymes. These studies aim to identify compounds that can inhibit enzymes crucial for bacterial survival, such as DNA gyrase or dihydropteroate (B1496061) synthase (DHPS). st-andrews.ac.uk The docking results can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the enzyme's active site.
Similarly, in the search for anti-inflammatory drugs, nitro-substituted benzamide (B126) derivatives, which can be synthesized from 2,4-dinitroaniline, have been evaluated. uni.lu Molecular docking of these compounds into the active site of enzymes like inducible nitric oxide synthase (iNOS) helps to explain their inhibitory activity. The analysis often reveals that the number and orientation of the nitro groups can significantly influence binding affinity and specificity. uni.lu The dinitroaniline core acts as a scaffold that can be functionalized to optimize these interactions and improve the compound's potential as a therapeutic agent.
| Biological Target | Potential Application | Key Interactions Observed in Docking | Significance of Findings |
|---|---|---|---|
| Bacterial DNA Gyrase | Antimicrobial | Hydrogen bonding with active site residues, hydrophobic interactions. nih.gov | Identifies potential for inhibiting bacterial replication. |
| Inducible Nitric Oxide Synthase (iNOS) | Anti-inflammatory | Binding to the enzyme active site, influenced by nitro group orientation. uni.lu | Explains mechanism of NO production inhibition, a key anti-inflammatory marker. |
| Tubulin | Herbicide/Anticancer | Interaction with tubulin dimers, preventing microtubule polymerization. | Disrupts cell division, explaining the compound's phytotoxicity and potential as an antimitotic agent. |
| K-Ras Oncoprotein | Anticancer | Binding affinity is evaluated to predict inhibition of a key cancer-related protein. thesciencein.org | Suggests a pathway for developing targeted cancer therapies. |
Environmental Fate and Degradation Studies of N Ethyl 2,4 Dinitroaniline
Degradation Pathways and Mechanisms in Environmental Matrices
The degradation of N-Ethyl-2,4-dinitroaniline in the environment is anticipated to proceed through several key pathways, including photolytic, microbial, and chemical processes. These mechanisms are crucial in determining the persistence and potential long-term impact of the compound.
Microbial degradation is a primary route for the breakdown of dinitroaniline herbicides in the environment. frontiersin.orgnih.gov These processes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with different microbial communities and enzymatic systems involved.
Under aerobic conditions, the biotransformation of dinitroanilines can involve processes such as dealkylation of the N-alkyl group and reduction of the nitro groups. In anaerobic environments, the reduction of nitro groups to amino groups is a common and significant transformation pathway for nitroaromatic compounds. nih.gov For the related compound 2,4-dinitroanisole (B92663), its biotransformation under anaerobic conditions leads to the formation of 2-amino-4-nitroanisole and subsequently 2,4-diaminoanisole. nih.gov It is therefore likely that this compound would undergo a similar reductive pathway, leading to the formation of N-ethyl-2-amino-4-nitroaniline and N-ethyl-2,4-diaminoaniline. The persistence of dinitroanilines in soil can be significant, indicating that microbial degradation, while a key process, may occur slowly. frontiersin.orgnih.gov
A summary of expected microbial biotransformation products is presented in the table below.
| Condition | Initial Transformation | Potential Product(s) |
| Aerobic | Dealkylation, Nitro-reduction | 2,4-dinitroaniline (B165453), N-ethyl-2-amino-4-nitroaniline |
| Anaerobic | Nitro-reduction | N-ethyl-2-amino-4-nitroaniline, N-ethyl-2,4-diaminoaniline |
Aromatic amines and their derivatives, including dinitroanilines, are generally resistant to chemical hydrolysis under typical environmental pH conditions. Studies on the environmental fate of 2,4-dinitroanisole have shown that hydrolysis is not a significant degradation pathway. nih.gov The stability of the aromatic ring and the carbon-nitrogen bonds contributes to this resistance. Therefore, it is expected that this compound would exhibit low susceptibility to hydrolysis in aqueous systems, leading to greater persistence in water in the absence of other degradation processes like photolysis or microbial action.
Mobility and Distribution in Environmental Compartments
The movement and partitioning of this compound in the environment are governed by its physicochemical properties, such as water solubility and its affinity for soil and sediment particles.
Dinitroaniline herbicides are characterized by their low water solubility and a tendency to bind strongly to soil and sediment. coresta.orgcambridge.org This adsorption is primarily driven by interactions with soil organic matter. cambridge.org The lipophilic nature of these compounds favors their partitioning from the aqueous phase to the solid organic matrix of soil and sediment. Research on a range of dinitroaniline herbicides has demonstrated a strong correlation between the soil's organic matter content and the extent of herbicide adsorption. cambridge.org Consequently, this compound is expected to be relatively immobile in soil, with a low potential for leaching into groundwater. coresta.org The strong binding to soil particles, however, can also contribute to its persistence by reducing its bioavailability for microbial degradation. frontiersin.orgnih.gov
The table below summarizes the expected adsorption behavior of this compound based on the properties of related compounds.
| Environmental Compartment | Expected Mobility | Primary Adsorbent |
| Soil | Low | Organic Matter |
| Sediment | Low | Organic Matter |
Specific bioaccumulation studies on this compound in aquatic organisms are not documented in the reviewed literature. However, the properties of dinitroanilines, such as their lipophilicity, suggest a potential for bioaccumulation in aquatic life. coresta.org Bioaccumulation is the process by which a chemical is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the surrounding medium. The U.S. Environmental Protection Agency (EPA) has classified pendimethalin, a dinitroaniline herbicide, as a persistent bioaccumulative toxin, indicating that compounds in this class can accumulate in organisms. researchgate.net The extent of bioaccumulation will depend on a balance between the rate of uptake from the environment and the rates of metabolic breakdown and excretion by the organism.
Identification and Characterization of Environmental Transformation Products of this compound
Comprehensive studies detailing the specific environmental transformation products of this compound are limited in publicly available scientific literature. While research on analogous dinitroaniline compounds provides insights into probable degradation pathways, specific data on the metabolites and degradates of this compound remains largely uncharacterized.
Transformation of dinitroaniline herbicides and related compounds in the environment typically proceeds through several key pathways, including microbial degradation, photodegradation, and other abiotic processes. For closely related compounds, such as 2,4-dinitroanisole (DNAN), research has identified transformation products resulting from the reduction of the nitro groups to amino groups. For instance, under anaerobic conditions, DNAN can be transformed into 2-amino-4-nitroanisole and subsequently to 2,4-diaminoanisole. Photodegradation of dinitroaniline compounds can also lead to the formation of various byproducts, such as nitroso derivatives. For example, the photolysis of N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline has been reported to yield 4-tert-butyl-2-nitro-6-nitrosoaniline as a major product.
These examples from similar compounds suggest that the environmental transformation of this compound could potentially lead to the formation of N-ethyl-2-amino-4-nitroaniline, N-ethyl-4-amino-2-nitroaniline, and N-ethyl-2,4-diaminoaniline through microbial or chemical reduction of the nitro groups. Photolytic pathways might result in the formation of corresponding nitroso compounds or hydroxylated derivatives. However, without specific experimental data for this compound, the identification and characterization of its environmental transformation products remain speculative.
Further research, including laboratory and field studies, is necessary to isolate, identify, and quantify the environmental transformation products of this compound. Such studies would involve subjecting the compound to various environmental conditions (e.g., different soil types, aqueous environments with and without microbial populations, and varying light conditions) and utilizing advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to characterize the resulting degradates. The absence of such dedicated research precludes the creation of detailed data tables and a thorough discussion of the specific environmental fate of this compound.
Advanced Applications and Derivative Chemistry of N Ethyl 2,4 Dinitroaniline in Research
N-Ethyl-2,4-dinitroaniline as a Precursor in Organic Synthesis
This compound serves as a versatile precursor in various organic synthesis applications due to its specific chemical structure. The molecule features an aniline (B41778) ring substituted with two electron-withdrawing nitro groups and an ethyl group on the amino nitrogen. This configuration makes it a useful intermediate for creating more complex organic molecules. Common synthesis methods for this compound itself include the nitration of N-ethylaniline with a combination of concentrated nitric and sulfuric acids, or by reacting 2,4-dinitrochlorobenzene with ethylamine (B1201723).
The molecular architecture of this compound, particularly the presence of electron-withdrawing nitro groups, imparts strong π-acceptor characteristics to the compound. This property makes it a valuable building block for the study and synthesis of advanced functional materials where π-π stacking interactions are crucial. The dinitroaniline core can function as a fundamental scaffold that can be chemically modified or functionalized. These modifications allow for the fine-tuning of electronic properties and optimization of intermolecular interactions, which is essential for developing materials with specific functions, such as those used in electronics or sensor technology.
This compound is a key intermediate in the synthesis of certain types of dyes, particularly azo dyes. Azo dyes, which are characterized by the presence of one or more azo groups (-N=N-), constitute the largest class of industrial dyes. nairaproject.com The synthesis of these dyes typically involves a two-step process: diazotization followed by coupling. nih.gov
In this process, a primary aromatic amine is converted into a diazonium salt. While this compound is a secondary amine, it can be chemically modified (e.g., through reduction of a nitro group to an amine) to serve as a precursor. The resulting diazonium salt is an electrophile that then reacts with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative, to form the azo dye. nih.govunb.ca The specific substituents on the precursor molecules, such as the nitro and ethyl groups on the this compound scaffold, influence the final color and properties of the dye.
Table 1: General Steps in Azo Dye Synthesis
| Step | Process | Description |
|---|---|---|
| 1 | Diazotization | A primary aromatic amine reacts with a nitrous acid source (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt. nih.govnih.govsphinxsai.com |
Role in Prodrug Design and Development for Targeted Delivery
The concept of a prodrug involves designing an inactive or less active derivative of a drug that is converted into the active form within the body. nih.govresearchgate.net This strategy is used to overcome issues like poor bioavailability or lack of site specificity. nih.govscilit.com this compound has been identified as a precursor in the synthesis of novel dinitroaniline prodrugs for targeted cancer therapy. chemicalbook.com
This approach leverages the unique metabolic conditions present in some tumor environments. For instance, in nitroreductase-based therapies, the prodrug is designed to be activated by nitroreductase enzymes, which are found in higher concentrations in hypoxic (low-oxygen) cancer cells. These enzymes reduce the nitro groups on the dinitroaniline derivative, converting the inactive prodrug into a cytotoxic agent directly at the tumor site. This targeted activation enhances the drug's efficacy while minimizing damage to healthy tissues. chemicalbook.com The modern approach to prodrug design considers such molecular and cellular factors to exploit carrier-mediated transport and specific enzyme activation for more efficient and targeted drug delivery. nih.govmdpi.com
Mechanistic Probes in Biological Systems Research
Dinitroaniline compounds, including this compound and its close relatives like oryzalin (B97938) and trifluralin, are powerful tools for probing fundamental biological processes due to their specific mechanism of action.
Dinitroanilines are well-established inhibitors of microtubule assembly in plants. nih.govmdpi.com Microtubules are essential protein polymers involved in critical cellular functions, including cell division (forming the mitotic spindle) and determining cell shape. frontiersin.org Dinitroaniline herbicides like oryzalin function by binding to tubulin proteins, the building blocks of microtubules, and inhibiting their polymerization. researchgate.net This disruption prevents the formation of a functional spindle apparatus during mitosis, ultimately halting cell division and plant growth. mdpi.com
Research has shown that dinitroanilines exhibit a high degree of selectivity, strongly affecting plant and protist microtubules while having little to no effect on those in animal or fungal cells. nih.govfrontiersin.org This specificity is attributed to differences in the tubulin proteins across kingdoms. frontiersin.org For example, oryzalin binds effectively to tubulin from plants but not to tubulin purified from bovine brain tissue. frontiersin.org This selective action makes dinitroanilines valuable research tools for studying the specific roles of microtubules in plant cellular and developmental processes without the confounding effects on animal systems. nih.gov
Table 2: Comparative Selectivity of Dinitroaniline Herbicides
| Organism Type | Tubulin Target | Effect of Dinitroanilines (e.g., Oryzalin) | Reference(s) |
|---|---|---|---|
| Plants | α- and β-tubulin | High affinity binding, potent inhibition of microtubule polymerization. | nih.govfrontiersin.org |
| Protozoa | α-tubulin | High sensitivity, disruption of microtubules. | nih.govnih.gov |
| Animals | α- and β-tubulin | Insignificant binding or activity. | nih.govfrontiersin.org |
The selective microtubule-disrupting activity of dinitroanilines extends to a wide range of protozoan parasites, making them subjects of intense research for developing new antiparasitic agents. nih.govnih.gov Parasites such as Toxoplasma gondii, Leishmania spp., and Cryptosporidium parvum are highly sensitive to these compounds. nih.govnih.govresearchgate.net The mechanism of action is consistent with that observed in plants: the compounds bind to the parasite's α-tubulin, disrupting microtubule-dependent processes that are vital for parasite replication and survival. nih.govresearchgate.net
Studies on drug-resistant parasite lines have provided significant insights into this mechanism. Research on oryzalin-resistant Toxoplasma gondii revealed that resistance is conferred by single point mutations in the α-tubulin gene. nih.govresearchgate.net Computational docking studies predict that dinitroanilines bind to a specific site on the α-tubulin subunit. nih.govresearchgate.net The identification of these resistance mutations helps to confirm the binding site and elucidate the precise molecular interactions between the drug and its target. This knowledge is critical for designing new, more potent dinitroaniline derivatives with improved efficacy against parasitic infections. nih.gov
Table 3: Research Findings on Dinitroaniline Activity in Toxoplasma gondii
| Finding | Detail | Significance | Reference(s) |
|---|---|---|---|
| Mechanism of Action | Dinitroanilines bind to α-tubulin, disrupting microtubule protofilament interactions. | Explains the potent inhibitory effect on parasite replication. | nih.govresearchgate.net |
| Resistance | Single point mutations in the α-tubulin gene confer resistance to oryzalin. | Pinpoints the specific protein target and helps map the drug-binding site. | nih.govresearchgate.net |
| Drug Efficacy | Dinitramine, a dinitroaniline derivative, was found to be highly effective against both wild-type and most resistant T. gondii lines. | Identifies promising candidates for further antiparasitic drug development. | nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Class / Role |
|---|---|---|
| This compound | C₈H₉N₃O₄ | Dinitroaniline, Organic Precursor |
| Oryzalin | C₁₂H₁₈N₄O₆S | Dinitroaniline Herbicide, Microtubule Inhibitor |
| Trifluralin | C₁₃H₁₆F₃N₃O₄ | Dinitroaniline Herbicide, Microtubule Inhibitor |
| N-ethylaniline | C₈H₁₁N | Aniline Derivative, Synthesis Precursor |
| 2,4-dinitrochlorobenzene | C₆H₃ClN₂O₄ | Synthesis Precursor |
| Ethylamine | C₂H₅NH₂ | Amine, Synthesis Reagent |
| Nitric Acid | HNO₃ | Reagent for Nitration |
| Sulfuric Acid | H₂SO₄ | Reagent for Nitration |
| Sodium Nitrite | NaNO₂ | Reagent for Diazotization |
| Dinitramine | C₁₁H₁₃F₃N₄O₄ | Dinitroaniline Derivative, Antiparasitic Agent |
| α-tubulin | Protein | Subunit of Microtubules, Drug Target |
Electrochemical Catalysis and Reaction Research involving Nitroarene Reduction
The electrochemical reduction of nitroaromatic compounds, including dinitroaniline derivatives, is a significant area of research due to its relevance in synthesizing amino derivatives and understanding degradation pathways. Studies on nitroaniline derivatives reveal that the electrochemical reduction is a complex, multi-electron process.
Research using techniques like polarography and cyclic voltammetry on nitroaniline derivatives has shown that these compounds typically exhibit a single, sharp, irreversible cathodic peak. iiste.org This peak corresponds to the reduction of one of the nitro groups (-NO₂) into a hydroxylamine (B1172632) group (-NHOH). iiste.org This process is generally understood to be a four-electron, four-proton reduction reaction. iiste.org The precise potential at which this reduction occurs is influenced by the position of substituents on the aniline ring. For instance, in one study, meta-nitroaniline was observed to be reduced more easily (by approximately 80 mV) than the ortho-nitroaniline isomer. iiste.org
The general mechanism for the electrochemical reduction of a nitro group in these compounds can be summarized as follows:
Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O
This reaction highlights the transformation of the nitroarene to a hydroxylamine derivative, which is a common intermediate in the synthesis of the corresponding amine. iiste.org The irreversibility of the reaction indicates that the hydroxylamine product does not readily oxidize back to the nitro compound under the experimental conditions. iiste.org The specific electrochemical behavior of this compound follows this general pattern, where the reduction process is focused on the transformation of its nitro functional groups.
| Parameter | Observation | Reference |
|---|---|---|
| Reaction Type | Irreversible Reduction | iiste.org |
| Electron Transfer | 4-electron process | iiste.org |
| Primary Product | Hydroxylamine derivative (Ar-NHOH) | iiste.org |
| Techniques Used | Polarography, Cyclic Voltammetry | iiste.org |
| Influencing Factors | Substituent position on the aromatic ring | iiste.org |
Analytical Chemistry Reagent Development and Applications
While this compound itself is not typically used as a primary derivatizing agent, its core structure—the dinitrophenyl group—is fundamental to reagents used for amine quantification. Compounds such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) react with primary and secondary amines to form stable, colored, and UV-active dinitrophenyl-amine derivatives. This process allows for the sensitive detection and quantification of otherwise difficult-to-measure amines using High-Performance Liquid Chromatography (HPLC) with UV detection.
In this context, this compound serves a crucial role as a reference standard. sielc.comlgcstandards.com For analytical methods developed to quantify ethylamine or other related primary amines through derivatization with a dinitrophenylating agent, pure this compound is used to create calibration curves, validate method accuracy, and determine limits of detection and quantification. Its stable, crystalline nature and well-defined chromatographic properties make it an ideal standard for ensuring the reliability of such analytical procedures. sielc.com The analysis of this compound itself is readily achieved by reverse-phase HPLC, making it suitable for use in pharmacokinetics and impurity isolation studies. sielc.com
Recent advancements in analytical chemistry have led to the development of novel sensors for detecting nitroaromatic compounds, which are often environmental pollutants. One highly promising approach involves the use of fluorescent carbon dots (CDs). frontiersin.orgnih.gov These nanomaterials exhibit strong, stable fluorescence that can be selectively "quenched" (diminished) in the presence of certain molecules, such as nitroaromatics. researchgate.netmdpi.com
The detection mechanism is typically based on an inner filter effect or photoinduced electron transfer between the carbon dots and the nitroaromatic compound. When this compound or a similar compound is present, it can absorb the excitation or emission energy of the CDs, or accept an electron from the excited-state CDs, leading to a measurable decrease in fluorescence intensity. researchgate.netmdpi.com This change in fluorescence is directly proportional to the concentration of the nitroaromatic analyte.
Research on carbon dot sensors for compounds structurally similar to this compound, such as o-nitrophenol and p-nitrophenol, has demonstrated high sensitivity and selectivity. frontiersin.orgresearchgate.net These sensors can achieve very low detection limits, often in the nanomolar range, making them suitable for trace environmental analysis. frontiersin.org Given the shared nitroaromatic functionality, this technology is directly applicable to the development of sensors for this compound.
| Parameter | Value | Reference |
|---|---|---|
| Analyte | o-nitrophenol | frontiersin.org |
| Sensor Material | Carbon Quantum Dots (CQDs) | frontiersin.org |
| Detection Mechanism | Fluorescence Quenching | frontiersin.org |
| Linear Range | 0.08–40 µmol/L | frontiersin.org |
| Limit of Detection (LOD) | 15.2 nmol/L | frontiersin.org |
| Quantum Yield of CDs | 24.8% | frontiersin.org |
Research into this compound in Propellant Chemistry Studies
This compound is a compound of significant interest in the field of propellant chemistry, specifically in the surveillance and stability testing of nitrocellulose-based propellants. eurachem.orgresearchgate.net These propellants, used extensively in military and civilian ammunition, naturally degrade over time, producing reactive nitrogen oxides (NOx). dtic.milgoogle.com To prevent autocatalytic decomposition and ensure safety and reliability, stabilizers are added to the propellant formulation. dtic.mil
One such common stabilizer is Ethyl Centralite (N,N'-diethyl-N,N'-diphenylurea). researchgate.net During the aging process of the propellant, Ethyl Centralite scavenges the NOx species. This reaction, however, transforms the stabilizer into a series of degradation products. researchgate.net this compound has been identified as one of these key degradation derivatives. researchgate.net
The concentration of this compound and other stabilizer derivatives in a propellant sample serves as a direct indicator of the extent of degradation and the amount of remaining effective stabilizer. eurachem.orgresearchgate.net Analytical chemists use techniques like HPLC to separate and quantify the stabilizer and its daughter products, including this compound. eurachem.org By monitoring the depletion of the parent stabilizer and the formation of its derivatives, scientists can predict the remaining safe service life of ammunition, preventing potential accidents caused by propellant instability. eurachem.orgresearchgate.net
| Stabilizer | Key Degradation Products | Reference |
|---|---|---|
| Diphenylamine (DPA) | N-nitroso-diphenylamine, 2-nitro-DPA, 4-nitro-DPA | researchgate.netdtic.mil |
| Ethyl Centralite | N-nitroso-ethylaniline, 2-nitroethyl centralite, 4-nitroethyl centralite, This compound | researchgate.netresearchgate.net |
| Akardite II (N,N'-dimethyl-N,N'-diphenylurea) | N-nitrosomethylaniline and its nitrated derivatives | google.com |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| meta-nitroaniline |
| ortho-nitroaniline |
| 1-chloro-2,4-dinitrobenzene (CDNB) |
| ethylamine |
| o-nitrophenol |
| p-nitrophenol |
| Ethyl Centralite |
| Diphenylamine (DPA) |
| N-nitroso-diphenylamine |
| 2-nitro-DPA |
| 4-nitro-DPA |
| N-nitroso-ethylaniline |
| 2-nitroethyl centralite |
| 4-nitroethyl centralite |
| Akardite II |
| N-nitrosomethylaniline |
Q & A
Q. How can computational chemistry predict the bioactivity of this compound derivatives against microbial targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to enzyme active sites (e.g., bacterial dihydrofolate reductase). QSAR models correlate substituent electronic parameters (Hammett σ) with MIC (minimum inhibitory concentration). In vitro validation via broth microdilution assays confirms predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
